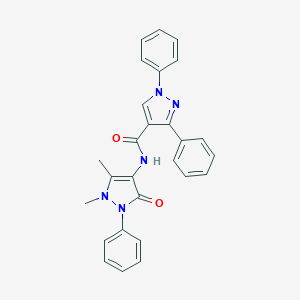

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide, commonly known as DPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. DPPH is a stable free radical that is widely used as a model compound in antioxidant assays.

Mécanisme D'action

DPPH acts as a hydrogen donor and scavenges free radicals by donating a hydrogen atom to the radical, thereby converting it into a stable molecule. The antioxidant activity of a compound can be evaluated by measuring the decrease in the absorbance of DPPH at a specific wavelength.

Biochemical and Physiological Effects:

DPPH has been shown to exhibit various biochemical and physiological effects. The compound has been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. Additionally, DPPH has been shown to improve glucose metabolism and reduce oxidative stress in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

DPPH is a stable free radical that can be easily prepared and stored. The compound is widely used as a model compound in antioxidant assays due to its ability to scavenge free radicals. However, DPPH has some limitations, such as the inability to mimic the complex biological environment and the lack of specificity towards particular free radicals.

Orientations Futures

In the future, DPPH can be used in the development of novel antioxidant compounds and in the evaluation of the antioxidant activity of various natural products. The compound can also be used in the determination of the total antioxidant capacity of biological samples and in the investigation of the role of oxidative stress in various diseases. Additionally, DPPH can be used in the development of new therapeutic agents for the treatment of various diseases.

Conclusion:

In conclusion, DPPH is a versatile compound that has gained significant attention in the field of scientific research due to its diverse applications. The compound can be easily synthesized and stored, and is widely used as a model compound in antioxidant assays. DPPH exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. In the future, DPPH can be used in the development of novel antioxidant compounds and in the investigation of the role of oxidative stress in various diseases.

Méthodes De Synthèse

DPPH can be synthesized through a multi-step process involving the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate and acetic anhydride. The reaction mixture is then subjected to refluxing in the presence of sodium acetate, which leads to the formation of DPPH. The purity of the compound can be improved through recrystallization using a suitable solvent.

Applications De Recherche Scientifique

DPPH is widely used as a model compound in antioxidant assays due to its stable free radical nature. The compound is capable of scavenging free radicals and can be used to evaluate the antioxidant activity of various natural and synthetic compounds. DPPH is also used in the determination of the total antioxidant capacity of biological samples such as serum, plasma, and urine.

Propriétés

Formule moléculaire |

C27H23N5O2 |

|---|---|

Poids moléculaire |

449.5 g/mol |

Nom IUPAC |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-diphenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C27H23N5O2/c1-19-24(27(34)32(30(19)2)22-16-10-5-11-17-22)28-26(33)23-18-31(21-14-8-4-9-15-21)29-25(23)20-12-6-3-7-13-20/h3-18H,1-2H3,(H,28,33) |

Clé InChI |

QQHHFGKQSMXNOT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canonique |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)

![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)

![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)

![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)

![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)

![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)

![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246015.png)

![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)

![2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246019.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246023.png)